molecular formula C44H40N2P2 B8317521 N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(1-(2-(diphenylphosphaneyl)phenyl)methanimine)

N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(1-(2-(diphenylphosphaneyl)phenyl)methanimine)

Cat. No.: B8317521
M. Wt: 658.7 g/mol
InChI Key: GCUKRENTSKVSIL-NCRNUEESSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-N,N’-Bis(2-diphenylphosphanylbenzylidene)cyclohexane-1,2-diamine: is a complex organic compound that features a cyclohexane backbone with two diphenylphosphanylbenzylidene groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-N,N’-Bis(2-diphenylphosphanylbenzylidene)cyclohexane-1,2-diamine typically involves a multi-step process. One common method includes the condensation of cyclohexane-1,2-diamine with benzaldehyde derivatives in the presence of a phosphine catalyst. The reaction conditions often require a controlled temperature and inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under stringent conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

trans-N,N’-Bis(2-diphenylphosphanylbenzylidene)cyclohexane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphanyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

trans-N,N’-Bis(2-diphenylphosphanylbenzylidene)cyclohexane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which trans-N,N’-Bis(2-diphenylphosphanylbenzylidene)cyclohexane-1,2-diamine exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions that would otherwise be less efficient or selective. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion or substrate being used.

Comparison with Similar Compounds

Similar Compounds

  • trans-N,N’-Dimethylcyclohexane-1,2-diamine
  • cis-1,2-Diaminocyclohexane
  • trans-1,2-Bis(methylamino)cyclohexane

Uniqueness

What sets trans-N,N’-Bis(2-diphenylphosphanylbenzylidene)cyclohexane-1,2-diamine apart from similar compounds is its unique structural configuration, which allows for the formation of highly stable and selective complexes. This makes it particularly valuable in applications requiring precise control over reaction conditions and outcomes.

Properties

Molecular Formula

C44H40N2P2

Molecular Weight

658.7 g/mol

IUPAC Name

1-(2-diphenylphosphanylphenyl)-N-[(1R,2R)-2-[(2-diphenylphosphanylphenyl)methylideneamino]cyclohexyl]methanimine

InChI

InChI=1S/C44H40N2P2/c1-5-21-37(22-6-1)47(38-23-7-2-8-24-38)43-31-17-13-19-35(43)33-45-41-29-15-16-30-42(41)46-34-36-20-14-18-32-44(36)48(39-25-9-3-10-26-39)40-27-11-4-12-28-40/h1-14,17-28,31-34,41-42H,15-16,29-30H2/t41-,42-/m1/s1

InChI Key

GCUKRENTSKVSIL-NCRNUEESSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N=CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N=CC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7

Canonical SMILES

C1CCC(C(C1)N=CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N=CC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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